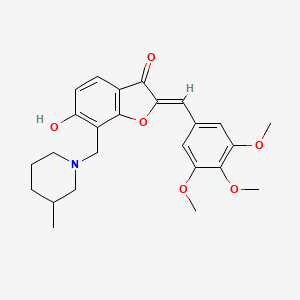

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Descripción

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-23(28)20(32-24(17)18)10-16-11-21(29-2)25(31-4)22(12-16)30-3/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVTGINQACFIQ-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by various research findings and data tables.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their significant biological activities, including cytotoxic , antioxidant , anti-inflammatory , and antimicrobial effects. The structural diversity of these compounds allows for a wide range of interactions with biological targets, making them valuable in medicinal chemistry.

Biological Activities

-

Anticancer Activity

- Recent studies have shown that benzofuran derivatives exhibit potent anticancer properties. For example, compounds similar to (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated cytotoxic effects against various cancer cell lines.

- A specific study indicated that benzofuran derivatives could induce apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .

-

Anti-inflammatory Effects

- The compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Research indicates that similar benzofuran derivatives can suppress NF-κB activity in macrophages, thereby reducing inflammation .

- In a comparative study, a related compound exhibited a 93.8% reduction in TNF levels, highlighting the potential therapeutic applications of this class of compounds in treating chronic inflammatory diseases .

- Antioxidant Properties

Structure-Activity Relationship (SAR)

The biological activity of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is significantly influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Group | Enhances antioxidant capacity |

| Piperidine Ring | Increases binding affinity to targets |

| Methoxy Substituents | Modulates lipophilicity and solubility |

Case Studies

- Cytotoxicity Assessment

- Apoptosis Induction

Comparación Con Compuestos Similares

Compound A: (Z)-6-Hydroxy-7-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-Trimethoxybenzylidene)Benzofuran-3(2H)-one

- Key Differences: Position 7 substituent: A 4-(2-hydroxyethyl)piperazinylmethyl group replaces the 3-methylpiperidinylmethyl moiety. Piperazine derivatives generally exhibit enhanced solubility due to the tertiary nitrogen, whereas 3-methylpiperidine may confer greater lipophilicity. Benzylidene group: 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy.

- Molecular Weight : 470.522 g/mol (vs. target compound: ~463.5 g/mol).

Compound B: (Z)-6-Hydroxy-7-[(4-Methylpiperidin-1-yl)methyl]-2-(2-Thienylmethylene)Benzofuran-3(2H)-one

- Key Differences :

- Position 2 substituent: 2-Thienylmethylene replaces the 3,4,5-trimethoxybenzylidene . The thiophene ring introduces sulfur-based electronic effects, reducing planarity compared to the methoxy-substituted aryl group.

- Position 7 substituent: 4-Methylpiperidinylmethyl vs. 3-Methylpiperidinylmethyl . The positional isomerism of the methyl group on the piperidine ring may influence conformational flexibility .

- Inferred Bioactivity : Thienyl derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic stability.

Compound C: (Z)-6,7-Dihydroxy-2-(2,4,5-Trihydroxybenzylidene)Benzofuran-3(2H)-one

- Key Differences :

- Hydroxyl vs. Methoxy Groups: 6,7-Dihydroxy and 2,4,5-trihydroxybenzylidene substituents replace methoxy groups, significantly increasing polarity and hydrogen-bonding capacity.

- Molecular Weight : 301.0354 g/mol (vs. target compound: ~463.5 g/mol).

- Pharmacological Implications : Hydroxyl groups enhance solubility but may reduce membrane permeability. This compound’s NMR data (δ 7.84 ppm for benzylidene proton) suggests strong intramolecular hydrogen bonding .

Physicochemical and Pharmacokinetic Comparison

Structure-Activity Relationship (SAR) Insights

Benzylidene Substitutions: The 3,4,5-trimethoxy pattern in the target compound likely enhances π-π stacking with aromatic residues in enzyme active sites compared to 2,3,4-trimethoxy (Compound A) or non-aromatic thienyl (Compound B) groups. Hydroxyl-rich derivatives (Compound C) may favor antioxidant activity but face challenges in cellular uptake .

Stereoelectronic Effects :

- The (Z)-configuration is conserved across analogues, preserving the spatial orientation required for target engagement.

Q & A

Q. Table 1: Key Synthetic Challenges and Solutions

Q. Table 2: Recommended Bioassays

Critical Data Analysis

- Contradictory solubility-bioactivity data : A compound with low solubility may show false-negative results in cell-based assays. Use surfactants (e.g., Cremophor EL) or cyclodextrin complexes to enhance bioavailability during screening .

- SAR vs. toxicity : Trimethoxy groups enhance target binding but may increase off-target effects. Use toxicity prediction tools (e.g., ProTox-II) to prioritize derivatives with balanced efficacy-safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.